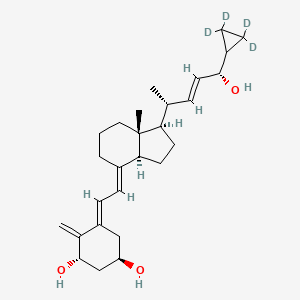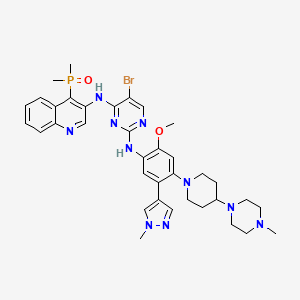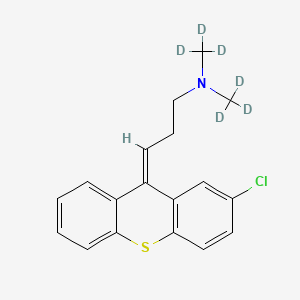
Chlorprothixene-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorprothixene-D6 is a deuterated form of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene-D6 involves the incorporation of deuterium atoms into the Chlorprothixene molecule. The general synthetic route includes the following steps:
Formation of the Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core structure. This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the thioxanthene core through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the thioxanthene core are synthesized using industrial-scale reactors.
Halogenation: The halogenation step is carried out in large reaction vessels with precise control over temperature and pressure.
Deuteration: The deuteration process is optimized for high yield and purity, often using specialized catalysts and deuterium sources.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorprothixene-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Applications De Recherche Scientifique
Chlorprothixene-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlorprothixene in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification.
Drug Metabolism: Used to investigate the metabolic pathways and enzyme interactions of Chlorprothixene.
Biomedical Research: Utilized in studies related to neuropharmacology, psychiatry, and neurochemistry.
Mécanisme D'action
Chlorprothixene-D6 exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, serotonin receptors, histamine receptors, muscarinic receptors, and adrenergic receptors.
Comparaison Avec Des Composés Similaires
Chlorprothixene-D6 is compared with other similar compounds such as:
Chlorpromazine: Both are typical antipsychotics, but this compound has a different chemical structure and receptor binding profile.
Fluphenazine: Another typical antipsychotic with a different potency and side effect profile.
Haloperidol: A high-potency antipsychotic with a different mechanism of action and clinical use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
List of Similar Compounds
- Chlorpromazine
- Fluphenazine
- Haloperidol
- Thioridazine
- Perphenazine
Propriétés
Formule moléculaire |
C18H18ClNS |
|---|---|
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3 |
Clé InChI |
WSPOMRSOLSGNFJ-QJFCXCQRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


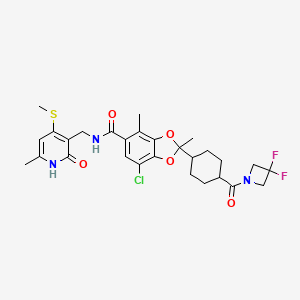

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
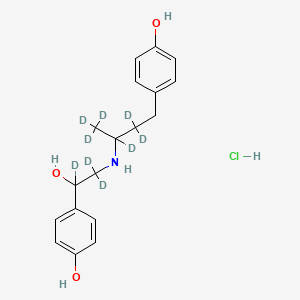
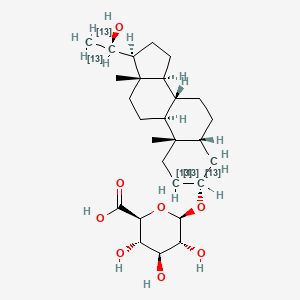
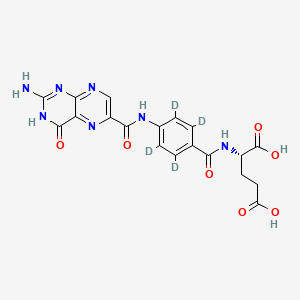
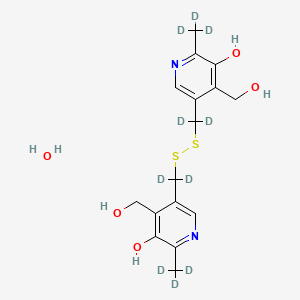
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
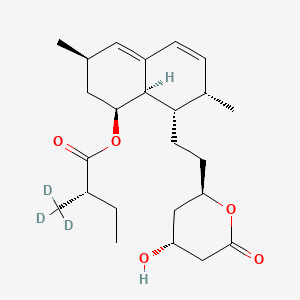
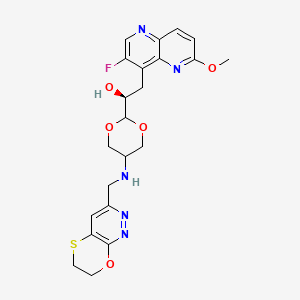
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
